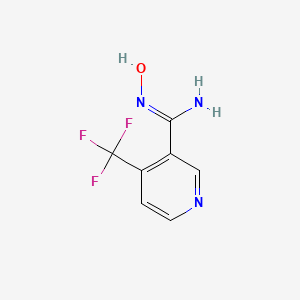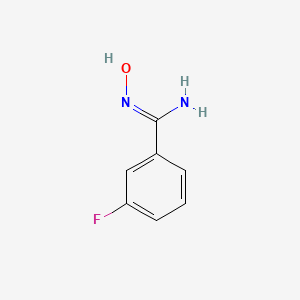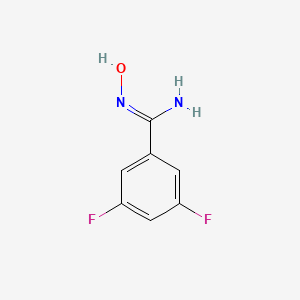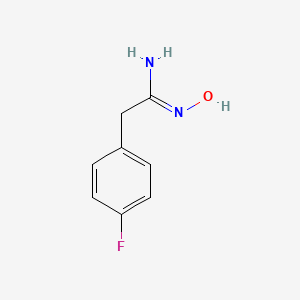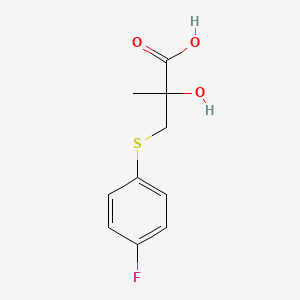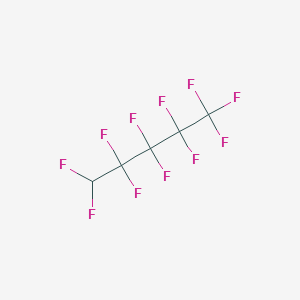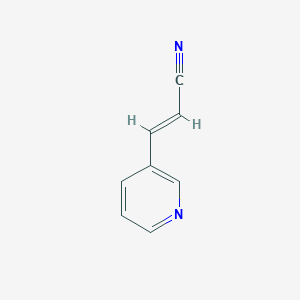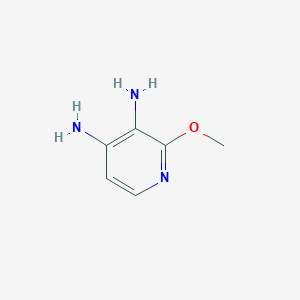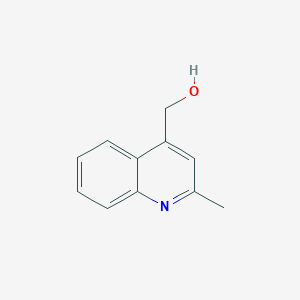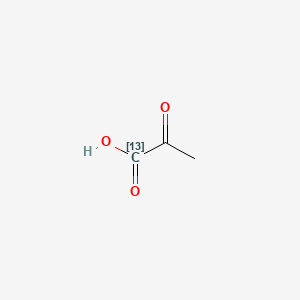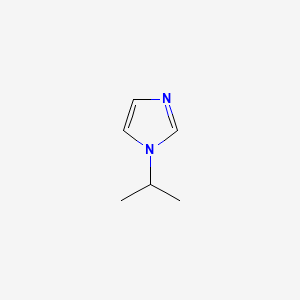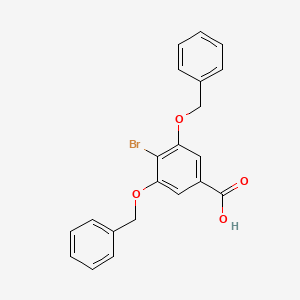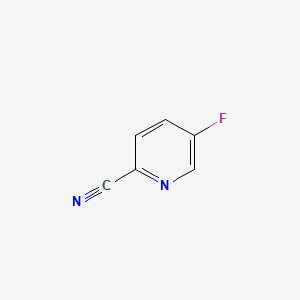
2-Cyano-5-fluoropyridine
概要
説明
2-Cyano-5-fluoropyridine: is an organic compound with the molecular formula C6H3FN2 . It is a derivative of pyridine, where the hydrogen atoms at positions 2 and 5 are replaced by a cyano group (–CN) and a fluorine atom (–F), respectively. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties.
作用機序
Target of Action
2-Cyano-5-fluoropyridine is a member of pyridines It’s known that fluoropyridines have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Mode of Action
Fluoropyridines, in general, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could suggest that this compound might interact with its targets in a unique way due to the presence of the fluorine atom.
Biochemical Pathways
Fluoropyridines are known to have a significant impact on various biological applications .
Pharmacokinetics
It’s known that the compound is solid in form .
Result of Action
Fluoropyridines are known to have interesting and unusual physical, chemical, and biological properties .
Action Environment
It’s known that the compound is combustible and classified as acute toxic .
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Cyano-5-fluoropyridine can be achieved through several methods. One common approach involves the fluorination of 2-cyano-5-nitropyridine using a fluorinating agent such as tetra-n-butylammonium fluoride (TBAF) in a suitable solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via nucleophilic substitution, where the nitro group is replaced by a fluorine atom .
Industrial Production Methods:
In an industrial setting, the production of this compound may involve large-scale fluorination reactions using specialized equipment to handle hazardous reagents and conditions. The process typically includes steps such as purification and isolation to obtain the desired product with high purity and yield.
化学反応の分析
Types of Reactions:
2-Cyano-5-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The compound can undergo oxidation reactions to form different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Tetra-n-butylammonium fluoride (TBAF) in dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridines with various functional groups.
Reduction: 2-Amino-5-fluoropyridine.
Oxidation: Pyridine derivatives with oxidized functional groups.
科学的研究の応用
2-Cyano-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
類似化合物との比較
- 2-Cyano-3-fluoropyridine
- 2-Cyano-4-fluoropyridine
- 2-Cyano-6-fluoropyridine
- 2-Cyano-5-chloropyridine
- 2-Cyano-5-bromopyridine
Comparison:
2-Cyano-5-fluoropyridine is unique due to the specific positioning of the cyano and fluorine groups on the pyridine ring. This arrangement imparts distinct chemical and physical properties, such as increased electron-withdrawing effects and altered reactivity compared to its analogs. The fluorine atom’s strong electronegativity and the cyano group’s ability to participate in various reactions make this compound a valuable compound in synthetic chemistry .
特性
IUPAC Name |
5-fluoropyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXHRMVSUUPOLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462537 | |
| Record name | 2-Cyano-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
327056-62-2 | |
| Record name | 2-Cyano-5-fluoropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Cyano-5-fluoropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-cyano-5-fluoropyridine and what structural insights were gained?
A1: The researchers employed a combination of spectroscopic techniques to comprehensively characterize the structure of this compound. These included:
- FTIR (Fourier-transform infrared spectroscopy): This technique provided information about the vibrational modes of the molecule, helping identify specific functional groups present like the nitrile (C≡N) and the C-F bond. []
- FT-Raman (Fourier-transform Raman spectroscopy): Complementary to FTIR, FT-Raman spectroscopy offered additional insights into the vibrational characteristics of the molecule, further confirming the presence of specific functional groups and their bonding environments. []
- UV-Vis (Ultraviolet-visible spectroscopy): This technique helped determine the electronic transitions within the molecule, providing information about its conjugated system and potential interactions with light. []
- NMR (Nuclear Magnetic Resonance spectroscopy): This technique elucidated the arrangement of carbon and hydrogen atoms within the molecule, confirming its structure and providing details about the electronic environment surrounding each atom. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
